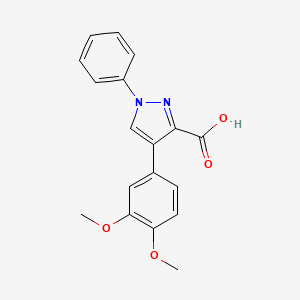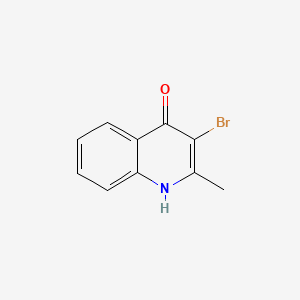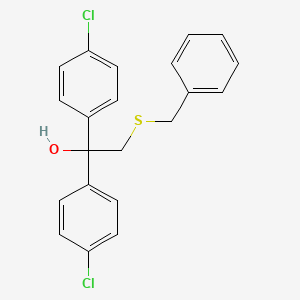![molecular formula C9H17ClN4O B2459590 4-Azido-1-oxa-9-azaspiro[5.5]undecane;hydrochloride CAS No. 2137548-06-0](/img/structure/B2459590.png)
4-Azido-1-oxa-9-azaspiro[5.5]undecane;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Azido-1-oxa-9-azaspiro[5.5]undecane;hydrochloride, commonly known as AZA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. AZA is a spirocyclic compound that contains both an azido and an oxime group, making it a versatile compound for various chemical reactions. In
Scientific Research Applications
Antitumor Activity
4-Azido-1-oxa-9-azaspiro[5.5]undecane hydrochloride: has shown promising antitumor properties. Researchers have synthesized derivatives of this compound through metal-catalyzed cascade cyclization. Among these derivatives, 7j stands out as the most potent, with impressive IC50 values against various cancer cell lines (A549, MDA-MB-231, and HeLa) . Additionally, it exhibits lower acute toxicity compared to adriamycin.
Carbonic Anhydrase Inhibition
Sulfonamides, including this compound, have been explored as inhibitors of carbonic anhydrase (CA) isozymes (specifically CA II, IX, and XII). CA enzymes play a role in tumor formation, making them attractive targets for anticancer drug development. Investigating the interaction between this compound and CA enzymes could yield valuable insights .
Novel Spirocyclic Derivatives
Researchers have synthesized novel derivatives of 1-oxa-9-azaspiro[5.5]undecane . These derivatives were employed in the synthesis of ciprofloxacin derivatives, potentially enhancing the pharmacological properties of the latter .
G2/M Cell Cycle Arrest
Flow cytometry analysis revealed that 7j arrests MDA-MB-231 cells in the G2/M phase. Understanding the molecular mechanisms behind this effect could provide clues for future drug design .
Apoptosis Modulation
The same derivative, 7j , also demonstrated an effect on apoptosis in MDA-MB-231 cells. Further studies are needed to elucidate the pathways involved .
properties
IUPAC Name |
4-azido-1-oxa-9-azaspiro[5.5]undecane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.ClH/c10-13-12-8-1-6-14-9(7-8)2-4-11-5-3-9;/h8,11H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYIFPWLNXXFFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCNCC2)CC1N=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azido-1-oxa-9-azaspiro[5.5]undecane hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

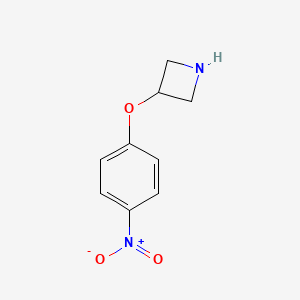
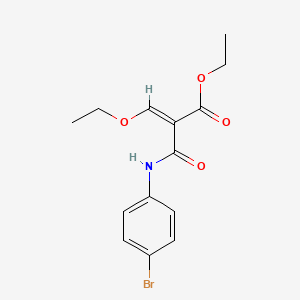
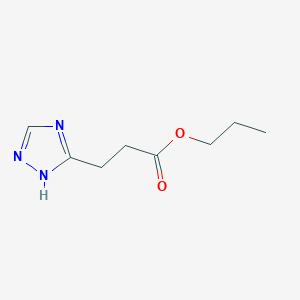

![3-(5-bromothiophen-2-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2459513.png)
![2-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2459515.png)
![4-(tert-butyl)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2459516.png)
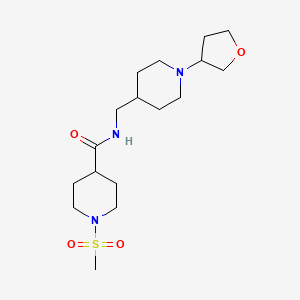
![1-(3-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2459519.png)

![N-(4-isopropylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2459521.png)
